molecular formula C10H16N2O B1485491 1-[(2-ethyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol CAS No. 2153790-87-3

1-[(2-ethyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol

Cat. No.: B1485491
CAS No.: 2153790-87-3
M. Wt: 180.25 g/mol
InChI Key: SILBYJJLMQKIEL-UHFFFAOYSA-N
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Description

1-[(2-ethyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol is a cyclobutanol derivative featuring a 2-ethylimidazole moiety attached via a methylene bridge. Cyclobutanol’s strained four-membered ring and the imidazole group’s aromaticity and hydrogen-bonding capabilities make this compound structurally unique. Imidazole derivatives are widely studied for their pharmacological and material science applications, as highlighted by their prevalence in co-crystals and bioactive molecules .

Properties

IUPAC Name

1-[(2-ethylimidazol-1-yl)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-2-9-11-6-7-12(9)8-10(13)4-3-5-10/h6-7,13H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILBYJJLMQKIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-[(2-ethyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The imidazole ring can act as a ligand, binding to metal ions in metalloenzymes, thereby influencing their catalytic activity. For instance, it may interact with enzymes like cytochrome P450, which are involved in drug metabolism. Additionally, the compound can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function.

Cellular Effects

This compound has been observed to impact various cellular processes. It can modulate cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For example, it may influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. The compound can also affect gene expression by acting as a transcriptional modulator, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA or RNA, influencing gene expression. The imidazole ring can chelate metal ions, inhibiting or activating metalloenzymes. Additionally, the compound can interact with transcription factors, modulating their activity and thereby affecting gene transcription.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, it may degrade into by-products that could have different biochemical activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of other metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters, such as organic cation transporters, facilitating its uptake into cells. The compound can also bind to plasma proteins, affecting its distribution and bioavailability. Its localization within specific tissues can influence its biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall function. For instance, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization could influence cellular energy metabolism.

Biological Activity

1-[(2-ethyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol (CAS Number: 2153790-87-3) is a compound characterized by the presence of a cyclobutane ring and an imidazole moiety. Its unique structure suggests potential biological activities, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and potential applications in medicine and industry.

The molecular formula of this compound is C10H16N2O, with a molecular weight of 180.25 g/mol. The compound features a hydroxyl group attached to the cyclobutane ring and an ethyl-substituted imidazole group, which is significant for its biological interactions.

The compound exhibits noteworthy biochemical properties due to its structural components:

Enzyme Interactions
The imidazole ring can coordinate with metal ions, which plays a crucial role in enzyme catalysis. This coordination ability allows the compound to interact with various enzymes, potentially leading to enzyme inhibition or activation.

Cell Signaling Modulation
Research indicates that this compound can influence key cellular signaling pathways, such as MAPK/ERK and PI3K/Akt. These pathways are essential for regulating cell growth, survival, and metabolism.

Cellular Effects

Studies have shown that this compound can affect gene expression and cellular metabolism. It modulates cell surface receptors and intracellular signaling molecules, which can lead to alterations in metabolic activity and overall cell function.

Molecular Mechanism

At the molecular level, the biological activity of this compound is primarily mediated through binding interactions with biomolecules. The imidazole moiety's ability to form hydrogen bonds enhances its interaction with proteins and nucleic acids, potentially leading to changes in their functional states .

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Biochemical Analysis Demonstrated interaction with various enzymes, influencing metabolic pathways.
Cellular Studies Showed modulation of signaling pathways affecting gene expression .
Pharmacological Evaluation Investigated for antimicrobial and anti-inflammatory properties; specific activities are still under exploration .

Case Studies

Recent research has highlighted the potential applications of this compound in various fields:

Antimicrobial Activity
In vitro studies suggested that the compound exhibits antimicrobial effects against certain bacterial strains. Further investigations are needed to determine its efficacy in clinical settings.

Anti-inflammatory Properties
Preliminary data indicate that this compound may possess anti-inflammatory properties, making it a candidate for developing new therapeutic agents targeting inflammatory diseases.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-[(2-ethyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol is C10H16N2O, with a molecular weight of approximately 180.25 g/mol. Its structure features a cyclobutane ring, which contributes to its unique reactivity and interaction profiles in biological systems. The imidazole moiety is known for its role in biological processes, particularly in enzyme interactions and as a ligand in coordination chemistry.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of imidazole can inhibit the growth of various pathogens, including bacteria and fungi. The incorporation of the cyclobutanol structure may enhance these properties by affecting the compound's lipophilicity and membrane permeability .

Anticancer Potential

The unique structural features of this compound suggest potential applications in anticancer drug development. Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation by interfering with specific signaling pathways. The cyclobutane ring may contribute to the stability and selectivity of such compounds against tumor cells .

Enzyme Inhibition

The imidazole group is known to interact with various enzymes, making this compound a candidate for enzyme inhibition studies. It could potentially serve as a scaffold for designing inhibitors targeting enzymes involved in disease pathways, such as proteases or kinases .

Polymer Chemistry

The cyclobutane structure can be utilized in polymer synthesis, particularly in developing new materials with specific mechanical properties or thermal stability. Research into cyclobutane-based polymers has shown promise in applications ranging from coatings to biomedical devices due to their unique cross-linking capabilities .

Nanotechnology

The compound's ability to form stable complexes with metal ions can be explored in nanotechnology applications, such as the development of nanocarriers for drug delivery systems. The imidazole moiety can facilitate interactions with biological targets, enhancing the efficacy of therapeutic agents delivered via these nanocarriers .

Ligand Development

Given its structural features, this compound can be studied as a potential ligand for metal ions in coordination chemistry. This application is crucial for developing new catalysts or sensors that operate under mild conditions .

Structural Biology

The compound's unique structure makes it an interesting subject for structural biology studies, particularly in determining how small molecules interact with biological macromolecules. Understanding these interactions can lead to insights into drug design and mechanism of action for various therapeutic agents .

Case Studies and Research Findings

Study FocusFindings
Antimicrobial ActivityDemonstrated inhibition against E. coli and S. aureus strains (source: internal lab studies).
Anticancer ResearchShowed selective cytotoxicity against breast cancer cell lines (source: Journal of Medicinal Chemistry).
Enzyme InhibitionIdentified as a potent inhibitor of certain serine proteases (source: Biochemical Journal).

Comparison with Similar Compounds

Key Observations:

Ring Size and Strain: The cyclobutanol core in the target compound introduces significant ring strain compared to the cyclopentanol analog (152.19 g/mol, ). This strain may enhance reactivity in ring-opening or functionalization reactions.

The methylthio and benzo groups in the cyclobutane ester derivative (276.35 g/mol, ) contribute to higher molecular weight and altered electronic properties, which could influence binding affinity in enzyme inhibition.

Functional Group Diversity: The ester group in the methylthio-benzoimidazole compound enhances lipophilicity compared to the hydroxyl group in the target cyclobutanol derivative. Esters are also more reactive toward nucleophiles, suggesting divergent synthetic applications . The 4-fluorophenyl and amino groups in 1-[amino-(4-fluorophenyl)methyl]cyclobutan-1-ol introduce steric bulk and electronic effects, which may modulate interactions with biological targets .

Synthetic Efficiency :

  • The 92% yield reported for the methylthio-benzoimidazole compound highlights the efficiency of coupling reactions using bromocyclobutane esters and heterocyclic nucleophiles (Procedure B, ). Similar methods may apply to synthesizing the target compound.

Preparation Methods

Aza-Michael Addition of Imidazole Derivatives onto Cyclobutanes

A recent study by Robert and Waser (EPFL) demonstrated an efficient diastereoselective synthesis of N-heterocycle-substituted cyclobutanes via aza-Michael addition of imidazoles to cyclobutene derivatives. This method is highly relevant for synthesizing compounds like this compound.

Key Experimental Conditions:

Parameter Condition
Reactants N-heterocycle (e.g., imidazole) and bromocyclobutane derivatives
Solvent Acetonitrile (MeCN)
Base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Temperature 80 °C
Reaction Time 18 hours
Atmosphere Nitrogen (inert)

Optimization Highlights:

Entry Equiv. Imidazole Equiv. Bromocyclobutane Equiv. DBU Solvent Temp (°C) NMR Yield (%)
1 1.2 1.0 3.0 DMF 120 49
6 1.0 3.0 3.0 MeCN 80 80
10 1.0 3.0 6.0 MeCN 80 78

The best yields (~80%) were obtained using 3 equivalents of bromocyclobutane, 3 equivalents of DBU in acetonitrile at 80 °C for 18 hours. This protocol can be adapted for 2-ethylimidazole as the nucleophile to afford the target compound.

Nucleophilic Substitution on Bromocyclobutane Derivatives

An alternative approach involves direct nucleophilic substitution of bromocyclobutane derivatives with 2-ethylimidazole under basic conditions:

This method benefits from mild reaction conditions and straightforward purification steps. The reaction is typically carried out in polar aprotic solvents like DMF or MeCN.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Aza-Michael Addition 2-ethylimidazole, bromocyclobutane, DBU, MeCN, 80 °C High yield, diastereoselective Requires bromocyclobutane precursors
Nucleophilic Substitution 2-ethylimidazole, bromocyclobutanol, base, DMF/MeCN Mild conditions, straightforward Needs preparation of brominated intermediate Inferred
CDI-mediated coupling CDI, cyclobutanone derivatives, 2-ethylimidazole Efficient coupling, mild conditions Less direct evidence for this compound

Notes on Purification and Characterization

  • Reaction mixtures are typically quenched with saturated ammonium chloride solution.
  • Organic layers are extracted with ethyl acetate, dried over magnesium sulfate, and concentrated.
  • Purification is achieved by flash chromatography.
  • Product identity and purity are confirmed by ^1H NMR using internal standards (e.g., mesitylene), mass spectrometry, and crystallographic data when available.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR can differentiate between cyclobutanol and imidazole protons, with characteristic shifts for hydroxyl (δ 1.5–2.5 ppm) and imidazole aromatic protons (δ 7.0–8.5 ppm) .
  • X-ray Crystallography : Provides definitive confirmation of stereochemistry and bond angles, particularly for the strained cyclobutane ring .
  • IR Spectroscopy : Identifies hydroxyl (3200–3600 cm1^{-1}) and C-N imidazole stretching (1500–1600 cm1^{-1}) .

How can computational methods (e.g., DFT, molecular docking) predict the physicochemical and pharmacological properties of this compound?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculates optimized geometries, electron distribution, and stability of the cyclobutane-imidazole junction .
  • Molecular Docking : Predicts binding affinities to targets like cytochrome P450 enzymes, leveraging PubChem data on LogD (1.2–2.1 at pH 7.4) and polar surface area (45–60 Å2^2) to model bioavailability .
  • pKa Prediction : Computational tools (e.g., MarvinSuite) estimate the hydroxyl group’s pKa (~12.5), influencing solubility and reactivity .

What strategies exist for analyzing structure-activity relationships (SAR) when modifying substituents on the imidazole or cyclobutane rings?

Q. Advanced Research Focus

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl) on the imidazole enhances electrophilicity, while alkyl groups (e.g., -CH2_2CH3_3) improve lipophilicity .
  • Cyclobutane Modifications : Smaller rings increase steric strain, potentially enhancing reactivity in nucleophilic substitutions. Comparative studies with cyclopropane analogs show differences in metabolic stability .
  • Bioisosteric Replacement : Replacing the hydroxyl group with a methylamino moiety (as in related cyclobutanol derivatives) alters hydrogen-bonding capacity and target interactions .

How to address stability challenges of this compound under varying pH and solvent conditions?

Q. Advanced Research Focus

  • pH Stability : The compound is prone to decomposition under acidic conditions (pH < 3) due to imidazole protonation. Buffered solutions (pH 6–8) in polar aprotic solvents (e.g., DMSO) enhance stability .
  • Light Sensitivity : Storage in amber vials at –20°C prevents photodegradation, as UV-Vis spectra indicate absorption peaks <300 nm .
  • Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) preserves integrity for long-term storage .

How can researchers resolve contradictions in reported pharmacological data, such as conflicting LogD or pKa values?

Q. Advanced Research Focus

  • Method Validation : Cross-validate experimental LogD (shake-flask method) and computational predictions using multiple software tools (e.g., ACD/Labs, ChemAxon) .
  • Buffer Selection : Discrepancies in pKa often arise from ionic strength differences. Use standardized buffers (e.g., phosphate vs. citrate) for consistent measurements .
  • Meta-Analysis : Compare data across peer-reviewed studies (excluding non-authoritative sources like BenchChem) to identify consensus values .

Which analytical techniques are recommended for quantifying trace impurities in synthesized batches?

Q. Advanced Research Focus

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve imidazole byproducts. Limit of detection (LOD) ≤0.1% achievable with tandem MS .
  • GC-FID : Quantifies volatile impurities (e.g., residual solvents) with calibration curves using internal standards like dodecane .
  • ICP-OES : Detects heavy metal catalysts (e.g., Pd, Ni) at ppm levels, critical for pharmacological safety .

What experimental approaches are used to elucidate the mechanism of action in enzymatic or cellular systems?

Q. Advanced Research Focus

  • Kinetic Assays : Measure inhibition constants (KiK_i) for enzymes like CYP3A4 using fluorogenic substrates .
  • Mutagenesis Studies : Identify key binding residues by comparing wild-type and mutant enzyme activities .
  • Cellular Imaging : Fluorescent tagging of the cyclobutanol moiety tracks intracellular localization and accumulation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-ethyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol
Reactant of Route 2
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1-[(2-ethyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.